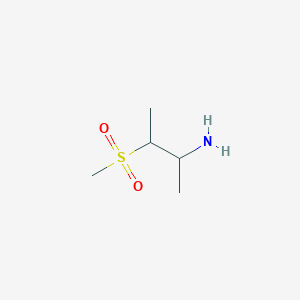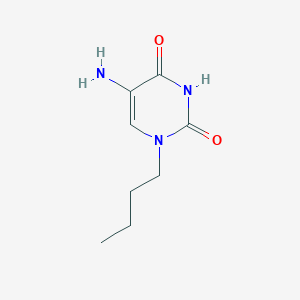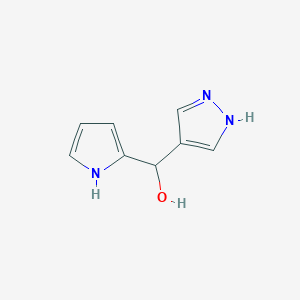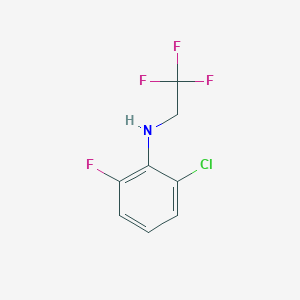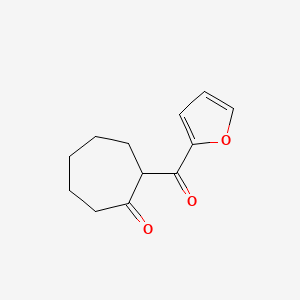
4-Amino-2-(pyrrolidin-3-YL)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(pyrrolidin-3-YL)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a pyrrolidine ring The presence of these two rings makes it a versatile scaffold in medicinal chemistry, often used in the development of biologically active molecules The pyrimidine ring is a six-membered ring containing two nitrogen atoms, while the pyrrolidine ring is a five-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(pyrrolidin-3-YL)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions: 4-Amino-2-(pyrrolidin-3-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
4-Amino-2-(pyrrolidin-3-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 4-Amino-2-(pyrrolidin-3-YL)pyrimidine often involves its interaction with specific molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
相似化合物的比较
- 2-Amino-4-(pyrrolidin-1-yl)pyrimidine
- 4-Amino-2-(piperidin-3-yl)pyrimidine
- 4-Amino-2-(morpholin-3-yl)pyrimidine
Comparison: 4-Amino-2-(pyrrolidin-3-YL)pyrimidine is unique due to the specific arrangement of the pyrrolidine and pyrimidine rings, which can influence its biological activity and binding affinity to molecular targets. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for further research and development.
属性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC 名称 |
2-pyrrolidin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c9-7-2-4-11-8(12-7)6-1-3-10-5-6/h2,4,6,10H,1,3,5H2,(H2,9,11,12) |
InChI 键 |
SCEPUVHYXRCXPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=NC=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)
![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)

![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13066446.png)

![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
